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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

Cat. No.: S11217290

Chemical Identity and Characterization

4-AcO-EPT, or 4-acetoxy-N-ethyl-N-propyltryptamine, is a synthetic tryptamine alkaloid. A key
advancement in its characterization was the 2023 determination of its solid-state structure via single-crystal

X-ray diffraction, which corrected previous misidentifications [1] [2].

o Systematic Name: 4-Acetoxy-N-ethyl-N-n-propyltryptamine [3].

e Core Structure: Comprises a bicyclic indole heterocycle with an acetoxy (CHsCOO™) functional
group at the R4 position and ethyl and n-propyl groups on the terminal amine RN [4] [3].

¢ Salt Form: The structurally defined material is a unique fumarate-fumaric acid co-crystal, not a
simple fumarate or hydrofumarate salt. The asymmetric unit consists of one 4-AcO-EPT cation
(C17H25N202%), one half of a fumarate dianion (C4aH20427), and one half of a neutral fumaric acid
molecule (CaH40a4) [2].

Pharmacological Profile and Binding Affinity

4-AcO-EPT acts as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, 4-HO-EPT (4-hydroxy-N-
ethyl-N-propyltryptamine) [1] [5]. Its primary mechanism of action is through agonist activity at serotonin

receptors, particularly the 5-HT2A receptor, which is responsible for its psychedelic effects [5] [6].

The table below summarizes the receptor binding affinity data for 4-AcO-EPT and its active metabolite, 4-

HO-EPT, from a comprehensive target profiling study [6].
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Target 4-AcO-EPT Affinity 4-HO-EPT Affinity Notes

5-HT1A >50% inhibition at 10 ~ >50% inhibition at 10 =~ Weak binding for 4-AcO-EPT [6].
HM [6] UM [6]

5-HT2A >50% inhibition at 10 ~ >50% inhibition at 10 ~ Primary site of action for
pUM [6] pM [6] psychedelic effects.

5-HT2B >50% inhibition at 10  >50% inhibition at 10  ---
UM [6] UM [6]

5-HT2C >50% inhibition at 10 ~ >50% inhibition at 10  ---

Histamine H1

Alpha-2

Adrenergic

Dopamine D3

Sigma-2

UM [6]

>50% inhibition at 10
HM [6]

>50% inhibition at 10
HM [6]

>50% inhibition at 10
UM [6]

>50% inhibition at 10
UM [6]

UM [6]

>50% inhibition at 10
UM [6]

>50% inhibition at 10
UM [6]

Not a hit for 4-HO-
EPT [6]

>50% inhibition at 10
UM [6]

May contribute to side effects.

Multiple subtypes (A, B, C) [6].

Functional activity data further clarifies the relationship between the prodrug and its metabolite:

¢ In vitro 5-HT2A potency: 4-AcO-EPT (ECso = 24.0 nM) is less potent than its deacetylated
metabolite, 4-HO-EPT (ECso = 4.24 nM) [2].

¢ In vivo potency: Despite lower in vitro potency, 4-AcO-EPT demonstrates similar efficacy to 4-HO-
EPT in behavioral models, supporting its role as a rapidly hydrolyzed prodrug [5].

Experimental Data and Research Applications

Research on 4-AcO-EPT utilizes standardized in vitro and in vivo models to evaluate its functional activity

and behavioral effects.
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¢ In Vitro Functional Assays

o Methodology: Calcium mobilization assays in cell lines expressing human or mouse
serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) measure functional agonist activity [5]. Cells are
stimulated with the test compound, and the resulting intracellular calcium flux is measured with
a fluorescent dye.

o Application: Used to determine half-maximal effective concentration (ECso) and agonist
efficacy (E_max) for receptor activation [5].

¢ In Vivo Behavioral Models

o Methodology: The head-twitch response (HTR) in C57BL/6J mice is a behavioral proxy for 5-
HT2A receptor activation in humans [5] [6]. Mice are administered the compound (e.g.,
subcutaneously), and HTR counts are recorded, often by trained observers blind to the
treatment.

o Application: This model confirms the psilocybin-like psychedelic effects of 4-AcO-EPT and
other tryptamine analogues in vivo [5] [6].

Prodrug Metabolic Pathway

The metabolic activation of 4-AcO-EPT can be visualized as a straightforward hydrolysis pathway. The

following diagram illustrates this process:

- Catalyzes [ 4 AcO-EPT} Hydrolysis - Binds & Activates -

Click to download full resolution via product page

Research Context and Significance

4-AcO-EPT is part of a broader effort to develop improved psychedelic therapeutics through structure-

activity relationship (SAR) studies [1] [7]. Key rationales for its investigation include:

e Optimized Prodrug Kinetics: Replacing the phosphorlyoxy group in psilocybin with an acetoxy
group, as in 4-AcO-EPT, markedly increases the rate of in vivo hydrolysis to the active 4-hydroxy
compound, potentially leading to faster onset [1].
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¢ Tailored Pharmacology: Modifying the N,N-dialkyl groups (from dimethyl in psilocin to ethyl-propyl in
4-AcO-EPT) substantially alters the molecule's chemical and biological properties, allowing for fine-
tuning of receptor activity and selectivity [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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